molecular formula C19H25N5O4 B6494901 3-methoxy-1-methyl-N-(4-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)-1H-pyrazole-4-carboxamide CAS No. 1351661-35-2

3-methoxy-1-methyl-N-(4-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B6494901
CAS No.: 1351661-35-2
M. Wt: 387.4 g/mol
InChI Key: FXNNKZWYINEYAT-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-N-(4-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)-1H-pyrazole-4-carboxamide is a trisubstituted pyrazole carboxamide derivative characterized by:

  • A pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1.
  • A carboxamide linkage at position 4, connecting to a phenyl ring that is further substituted with a morpholinoethyl carbamoyl group.

The morpholine moiety may enhance solubility and bioavailability, while the methoxy group could influence electronic properties and binding interactions [1], [6].

Properties

IUPAC Name

3-methoxy-1-methyl-N-[4-(2-morpholin-4-ylethylcarbamoyl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-23-13-16(19(22-23)27-2)18(26)21-15-5-3-14(4-6-15)17(25)20-7-8-24-9-11-28-12-10-24/h3-6,13H,7-12H2,1-2H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNNKZWYINEYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methoxy-1-methyl-N-(4-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)-1H-pyrazole-4-carboxamide is a derivative of pyrazole that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antifungal, and other pharmacological properties, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H23N5O4\text{C}_{18}\text{H}_{23}\text{N}_{5}\text{O}_{4}

This structure features a pyrazole ring, a morpholine moiety, and a carboxamide functional group, which are critical for its biological interactions.

Anti-inflammatory Activity

Research has indicated that compounds similar to This compound exhibit significant anti-inflammatory properties. A study conducted on various pyrazole derivatives showcased their inhibitory effects on cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

Inhibition of COX Enzymes

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected pyrazole derivatives against COX-1 and COX-2 enzymes:

CompoundIC50 (COX-1) μMIC50 (COX-2) μM
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20

These results indicate that certain derivatives possess comparable or superior anti-inflammatory activity relative to established drugs like celecoxib .

Antifungal Activity

In addition to anti-inflammatory effects, the compound's antifungal properties have been evaluated. A series of pyrazole amide derivatives were synthesized and screened for their antifungal activity.

Antifungal Efficacy

The antifungal activity was assessed using standard methods, with some compounds showing moderate efficacy against common fungal strains. The results indicated that specific structural modifications could enhance antifungal potency .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of new compounds. Studies have shown that substituents on the pyrazole ring and the morpholine group significantly influence the pharmacological properties.

Key Findings on SAR

  • Electron-donating groups : Compounds with electron-donating substituents exhibited enhanced COX inhibition.
  • Morpholine substitution : The presence of morpholine improved solubility and bioavailability, contributing to increased biological activity.

Case Study: In Vivo Anti-inflammatory Effects

In vivo studies using carrageenan-induced paw edema models demonstrated that several pyrazole derivatives provided significant reductions in inflammation comparable to indomethacin, a widely used anti-inflammatory drug.

Results Summary

In a recent study, compounds were administered at varying doses, revealing effective dose (ED50) values as follows:

CompoundED50 (μM)
711.60
88.23
Indomethacin9.17

These findings underscore the potential of these derivatives as therapeutic agents in treating inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

The pyrazole ring’s substitution pattern critically impacts biological activity and physicochemical properties. Key comparisons include:

Compound Substituents Key Features Reference
Target Compound 3-methoxy, 1-methyl, 4-carboxamide with morpholinoethyl carbamoyl phenyl Balanced lipophilicity; morpholinoethyl group may enhance solubility and target engagement.
1-Butyl-N-(4-methyl-3-(morpholinosulfonyl)phenyl)-3-(p-tolyl)-1H-pyrazole-4-carboxamide 1-butyl, 3-(p-tolyl), 4-carboxamide with morpholinosulfonyl phenyl Morpholinosulfonyl group increases steric bulk, potentially reducing membrane permeability.
1-Methyl-N-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide 3-trifluoromethyl, 4-carboxamide with a flexible butyl linker Trifluoromethyl group enhances metabolic stability and electron-withdrawing effects.
1-Methyl-3-(morpholin-4-ylcarbonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide 3-morpholinylcarbonyl, 5-carboxamide, nitro group on pyrazole Nitro group introduces redox sensitivity; positional isomerism alters binding interactions.

Analysis :

  • Methoxy vs.
  • Morpholinoethyl Carbamoyl vs. Morpholinosulfonyl: The carbamoyl group in the target compound may improve solubility compared to the sulfonyl group in , which introduces steric hindrance and polarizability.
Variations in the Carboxamide Linker and Aromatic Substituents

The carboxamide linker and attached aromatic groups influence pharmacokinetics and target specificity:

Compound Carboxamide Linker/Aromatic Group Biological Implications Reference
Target Compound Phenyl ring with morpholinoethyl carbamoyl Likely targets kinases or GPCRs due to morpholine’s affinity for ATP-binding pockets.
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Dichlorophenyl and pyridylmethyl groups Enhanced lipophilicity; potential CNS activity due to pyridylmethyl moiety.
4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide Cyclopentyl group at position 1, amino group at position 4 Amino group enables hydrogen bonding; cyclopentyl enhances steric selectivity.

Analysis :

  • Morpholinoethyl vs. Pyridylmethyl: The morpholinoethyl group in the target compound likely improves water solubility compared to the pyridylmethyl group in , which may enhance blood-brain barrier penetration.
  • Amino Substitution: The amino group in could facilitate hydrogen bonding with biological targets, a feature absent in the methoxy-substituted target compound.

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